

An In-depth Technical Guide to the Chemical Properties of 6-Ethylpicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Ethylpicolinic acid*

Cat. No.: B1339019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethylpicolinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, predicted spectral data, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of picolinic acid derivatives.

Chemical and Physical Properties

6-Ethylpicolinic acid, also known as 6-ethyl-2-pyridinecarboxylic acid, possesses the chemical formula $C_8H_9NO_2$ and a molecular weight of 151.16 g/mol. Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 6-position. The physicochemical properties of **6-Ethylpicolinic acid** are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point, density, and pKa values are predicted based on computational models.

Property	Value	Source
CAS Number	4080-48-2	--INVALID-LINK--
Molecular Formula	C ₈ H ₉ NO ₂	--INVALID-LINK--
Molecular Weight	151.16 g/mol	--INVALID-LINK--
Melting Point	63-64 °C	--INVALID-LINK--
Boiling Point (Predicted)	293.0 ± 28.0 °C	--INVALID-LINK--
Density (Predicted)	1.180 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	1.09 ± 0.50	--INVALID-LINK--

Spectral Data (Predicted)

To facilitate the identification and characterization of **6-Ethylpicolinic acid**, predicted spectral data are provided below. These predictions are generated using established computational algorithms and can serve as a reference for experimental analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of **6-Ethylpicolinic acid** in a non-polar solvent would likely exhibit the following signals: A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three distinct signals in the aromatic region for the pyridine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet	3H	-CH ₂ CH ₃
~2.8	Quartet	2H	-CH ₂ CH ₃
~7.5	Doublet	1H	Pyridine-H
~7.8	Triplet	1H	Pyridine-H
~8.1	Doublet	1H	Pyridine-H
>10	Broad Singlet	1H	-COOH

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

Chemical Shift (ppm)	Assignment
~14	-CH ₂ CH ₃
~26	-CH ₂ CH ₃
~122	Pyridine-C
~125	Pyridine-C
~138	Pyridine-C
~149	Pyridine-C (quaternary)
~160	Pyridine-C (quaternary)
~168	-COOH

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **6-Ethylpicolinic acid** would display characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid dimer would be observed in the range of 2500-3300 cm^{-1} . A strong C=O stretch for the carbonyl group would appear around 1700-1725 cm^{-1} . C-H stretching vibrations from the ethyl group and the pyridine ring would be seen around 2850-3100 cm^{-1} .

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
2850-2970	Medium	C-H stretch (Alkyl)
3000-3100	Medium	C-H stretch (Aromatic)
1700-1725	Strong	C=O stretch (Carboxylic acid)
1580-1610	Medium	C=C and C=N stretch (Pyridine ring)
1200-1300	Medium	C-O stretch
~900	Medium	O-H bend

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, **6-Ethylpicolinic acid** (Molar Mass: 151.16) would be expected to show a molecular ion peak (M^+) at m/z 151. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 106, and the loss of the ethyl group (- CH_2CH_3 , 29 Da) resulting in a fragment at m/z 122. Further fragmentation of the pyridine ring would also be observed.

m/z	Proposed Fragment
151	$[\text{M}]^+$
134	$[\text{M} - \text{OH}]^+$
122	$[\text{M} - \text{C}_2\text{H}_5]^+$
106	$[\text{M} - \text{COOH}]^+$

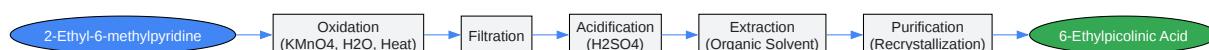
Experimental Protocols

While specific, detailed experimental protocols for **6-Ethylpicolinic acid** are not readily available in the public domain, the following general methodologies, adapted from procedures for similar 6-substituted picolinic acids, can be employed.

Synthesis of 6-Ethylpicolinic Acid

A common route for the synthesis of 6-alkylpicolinic acids involves the oxidation of the corresponding 2-alkyl-6-methylpyridine.

Reaction: Oxidation of 2-ethyl-6-methylpyridine.


Reagents and Equipment:

- 2-ethyl-6-methylpyridine
- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Water
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite ($NaHSO_3$)
- Diethyl ether or other suitable organic solvent
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

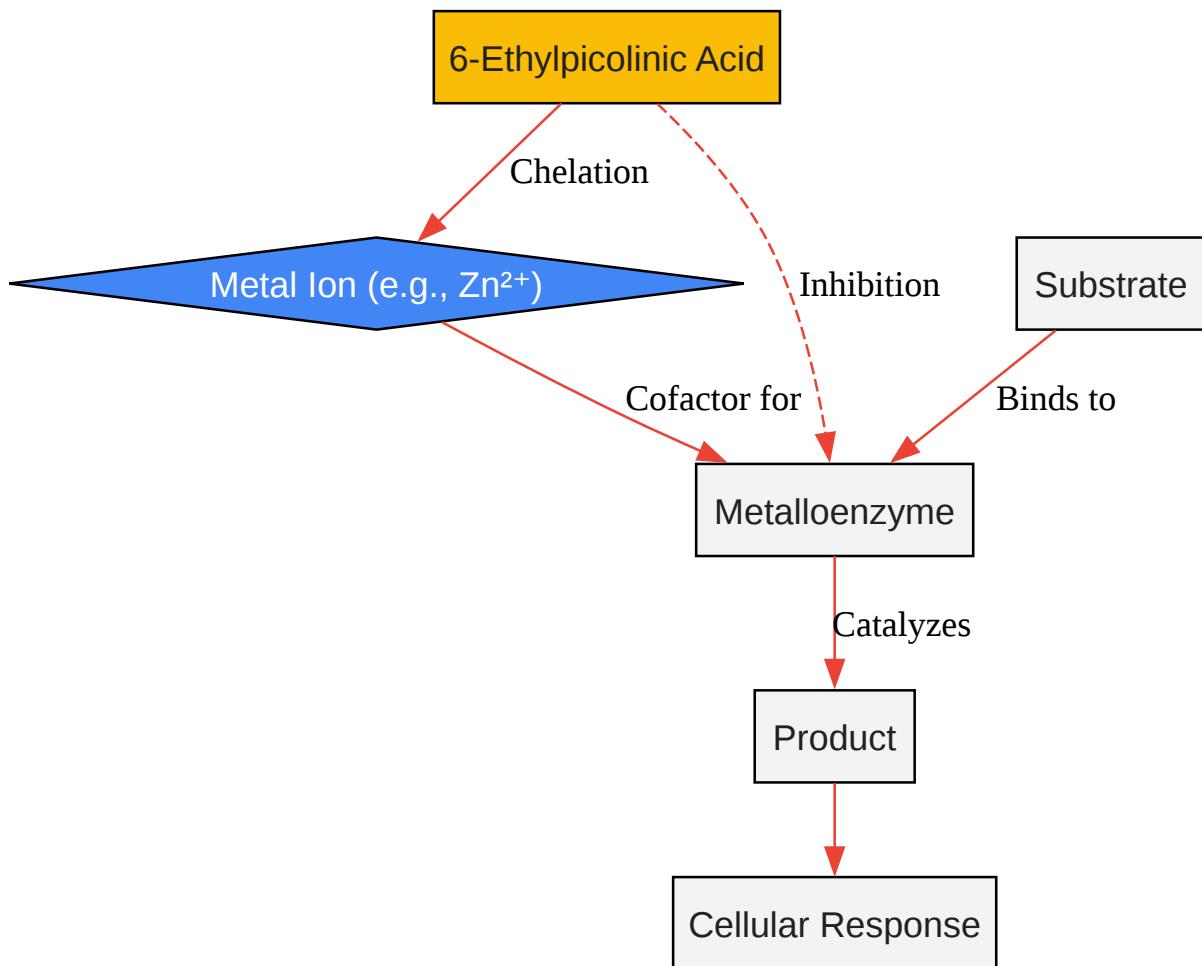
Procedure:

- Dissolve 2-ethyl-6-methylpyridine in water in a round-bottom flask.
- Slowly add a solution of potassium permanganate in water to the flask while stirring.
- Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
- Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

- Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.
- If excess permanganate is present, decolorize with a small amount of sodium bisulfite.
- Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) multiple times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude **6-Ethylpicolinic acid**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

[Click to download full resolution via product page](#)

Figure 1. General synthesis workflow for **6-Ethylpicolinic acid**.


Biological Activity and Signaling Pathways

Direct studies on the biological activity of **6-Ethylpicolinic acid** are limited. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, which can provide insights into the potential activities of the 6-ethyl analog. Picolinic acid is a known chelator of metal ions such as zinc, iron, and chromium. This chelation activity is believed to be a key mechanism behind some of its biological effects.

Derivatives of picolinic acid have been investigated for their potential as:

- Antimicrobial agents: Some picolinic acid derivatives have shown activity against various bacteria and fungi.
- Antiviral agents: Picolinic acid itself has been reported to have antiviral properties.
- Enzyme inhibitors: The picolinate scaffold is present in several drug candidates that act as enzyme inhibitors.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a picolinic acid derivative, based on its known ability to chelate metal ions that are essential cofactors for certain enzymes.

[Click to download full resolution via product page](#)

Figure 2. Hypothetical modulation of a metalloenzyme pathway.

Conclusion

6-Ethylpicolinic acid is a pyridine derivative with potential applications in various scientific fields. This guide has provided a summary of its known and predicted chemical properties, along with general experimental procedures and an overview of the potential biological activities of related compounds. The data presented here should serve as a foundational resource for researchers and professionals working with this and similar molecules, facilitating

further investigation and application. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 6-Ethylpicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339019#6-ethylpicolinic-acid-chemical-properties\]](https://www.benchchem.com/product/b1339019#6-ethylpicolinic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com